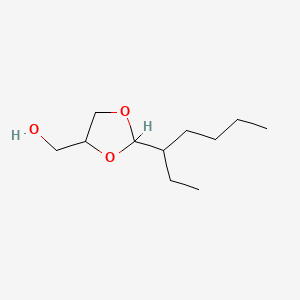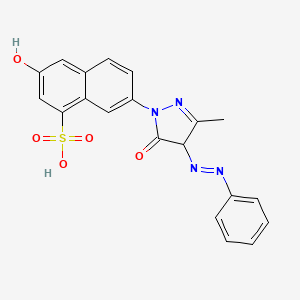
7-(4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)-3-hydroxy-1-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound is characterized by its azo group, which is responsible for its color, and its sulfonic acid group, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-benzenesulfonic acid using hydrochloric acid and sodium nitrite.
Coupling Reaction: The diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid or its derivatives.
Purification: The resulting dye is purified and isolated as the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial-grade hydrochloric acid and sodium nitrite.
Efficient Coupling: Employing high-efficiency reactors to ensure complete coupling of the diazo compound with the pyrazole derivative.
Purification and Isolation: Utilizing advanced purification techniques to isolate the dye in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid undergoes several types of chemical reactions:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound.
Amines: Resulting from the reduction of the azo bond.
Sulfonated Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with various molecular targets:
Azo Group: The azo group can interact with cellular components, leading to various biological effects.
Sulfonic Acid Group: Enhances the compound’s solubility and facilitates its interaction with biological molecules.
Pathways Involved: The compound can affect oxidative stress pathways and enzyme activities, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the azo and sulfonic acid groups.
3-hydroxynaphthalene-1-sulphonic acid: Contains the naphthalene and sulfonic acid groups but lacks the azo and pyrazole components.
Uniqueness
7-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]-3-hydroxynaphthalene-1-sulphonic acid is unique due to its combination of the azo, pyrazole, and sulfonic acid groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
68227-67-8 |
|---|---|
Formule moléculaire |
C20H16N4O5S |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
3-hydroxy-7-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-19(22-21-14-5-3-2-4-6-14)20(26)24(23-12)15-8-7-13-9-16(25)11-18(17(13)10-15)30(27,28)29/h2-11,19,25H,1H3,(H,27,28,29) |
Clé InChI |
JKSAMORUXOGBSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC4=C(C=C(C=C4C=C3)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


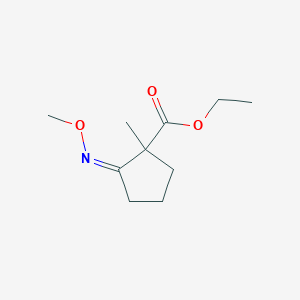

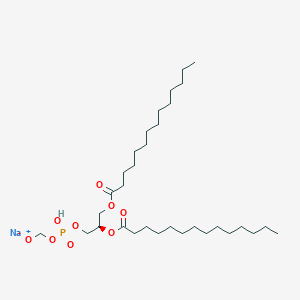
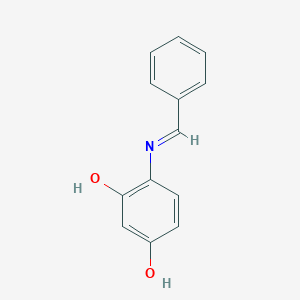

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)


![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
![3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
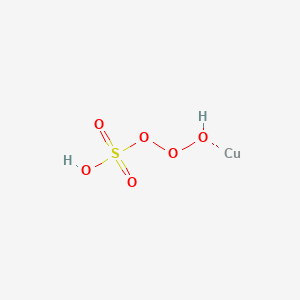
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
